![molecular formula C14H13N3O3S B2816610 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946318-96-3](/img/structure/B2816610.png)
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C14H13N3O3S and its molecular weight is 303.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of a benzo[d]thiazole moiety and an isoxazole framework, which are often associated with various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Structural Overview
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C15H14N4O2S
- Molecular Weight : 302.36 g/mol
This structure suggests the presence of multiple functional groups that may interact with biological targets, contributing to its pharmacological effects.
Anticancer Properties
Research indicates that compounds with similar structural characteristics to this compound have demonstrated significant anticancer activities. For instance, studies on isoxazole derivatives have shown promising results against various cancer cell lines, including:
Cell Line | Compound | IC50 (μg/ml) |
---|---|---|
MCF-7 | 2d | 15.48 |
HeLa | 2e | 23.00 |
Hep3B | 2d | 23.00 |
These findings suggest that modifications in the isoxazole and benzo[d]thiazole structures could enhance cytotoxicity against cancer cells, making this compound a candidate for further investigation in cancer therapy .
Antimicrobial Activity
The antimicrobial potential of compounds similar to this compound has also been explored. For example, derivatives of benzothiazole have shown selective activity against Gram-positive bacteria and certain fungal strains. The minimal inhibitory concentrations (MIC) for selected compounds are summarized below:
Compound | Target Organism | MIC (μg/ml) |
---|---|---|
Compound A | Bacillus subtilis | 32 |
Compound B | Staphylococcus aureus | 16 |
These results indicate that structural modifications in the benzothiazole moiety can lead to varying degrees of antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. For instance, studies on related compounds have shown that they can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical settings:
- Study on Isoxazole Derivatives : A series of derivatives were tested for their cytotoxic effects on breast and cervical cancer cell lines, revealing significant anticancer activity with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Screening : A study evaluated the antibacterial properties of benzothiazole derivatives, finding that certain modifications enhanced their activity against resistant bacterial strains .
Propriétés
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-8-6-11(20-16-8)13(18)15-14-17(2)10-5-4-9(19-3)7-12(10)21-14/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDBTKQPQFUTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.